3-(1-Propan-2-ylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane;dihydrochloride

Salt selection Solubility enhancement Formulation pre-screening

Procure 3-(1-Propan-2-ylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane dihydrochloride (CAS 2125445-74-9) for structure-based drug design. The spirocyclic 7-oxa-2-azaspiro[3.5]nonane core enforces conformational rigidity; the isopropyl-pyrazole substituent occupies a distinct steric/lipophilic space vs. methyl or tert-butyl analogs, enabling selectivity optimization in kinase (LRRK2, MPS1) and GPCR programs. Critically, this dihydrochloride salt delivers high aqueous solubility for DMSO-free fragment screening (SPR, ligand-observed NMR), eliminating solvent artifacts. Do not substitute with the free base (CAS 2125445-73-8)—the salt form ensures solid-state stability and assay-ready solubility.

Molecular Formula C13H23Cl2N3O
Molecular Weight 308.25
CAS No. 2125445-74-9
Cat. No. B2643445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Propan-2-ylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane;dihydrochloride
CAS2125445-74-9
Molecular FormulaC13H23Cl2N3O
Molecular Weight308.25
Structural Identifiers
SMILESCC(C)N1C=C(C=N1)C2C3(CCOCC3)CN2.Cl.Cl
InChIInChI=1S/C13H21N3O.2ClH/c1-10(2)16-8-11(7-15-16)12-13(9-14-12)3-5-17-6-4-13;;/h7-8,10,12,14H,3-6,9H2,1-2H3;2*1H
InChIKeyYNKUUMSTUQHLQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is 3-(1-Propan-2-ylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane Dihydrochloride (CAS 2125445-74-9) – A Spirocyclic Pyrazole Building Block for Medicinal Chemistry


3-(1-Propan-2-ylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane dihydrochloride (CAS 2125445-74-9; molecular formula C13H23Cl2N3O, molecular weight 308.2 g/mol) is a synthetic organic molecule combining an isopropyl-substituted pyrazole ring with a 7-oxa-2-azaspiro[3.5]nonane spirocyclic core, supplied as a dihydrochloride salt . The spirocyclic scaffold introduces three-dimensional rigidity and conformational constraint, while the pyrazole moiety offers hydrogen-bonding capacity and metal-coordination potential, making the compound of interest as a fragment or intermediate in kinase inhibitor and receptor modulator programs [1].

Why Generic Substitution Fails for 3-(1-Propan-2-ylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane Dihydrochloride


Within the 7-oxa-2-azaspiro[3.5]nonane series, substitution at the pyrazole N1 position substantially alters computed lipophilicity, steric bulk, and hydrogen-bond acceptor/donor profiles—parameters known to govern target binding, solubility, and permeability in spirocyclic kinase inhibitor programs [1]. The isopropyl group on the target compound occupies a distinct steric and lipophilic space relative to methyl, ethyl, or tert-butyl analogs, which can translate into differential binding-mode preferences or selectivity outcomes [2]. Furthermore, the dihydrochloride salt form confers aqueous solubility and solid-state stability advantages that the corresponding free base (CAS 2125445-73-8) lacks, meaning that interchangeable sourcing of the free base for formulation or biological assay work may introduce uncontrolled variables .

Quantitative Differential Evidence for 3-(1-Propan-2-ylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane Dihydrochloride Versus Closest Analogs


Dihydrochloride Salt Form Enhances Aqueous Solubility Relative to the Free Base

The target compound is supplied as a dihydrochloride salt, which is qualitatively expected to exhibit significantly higher aqueous solubility than its corresponding free base, 3-(1-propan-2-ylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane (CAS 2125445-73-8, MW 235.33 g/mol) . While quantitative solubility values are not published for this specific pair, the general principle—that hydrochloride salt formation of a secondary amine within the azetidine ring increases aqueous solubility by several orders of magnitude relative to the neutral free base—is well established for spirocyclic amine scaffolds [1]. The free base analog lacks ionizable counterions and would require organic co-solvents (e.g., DMSO) for dissolution in biological assay media.

Salt selection Solubility enhancement Formulation pre-screening

Isopropyl Substituent Occupies a Distinct Lipophilic Space Between Ethyl and tert-Butyl Analogs

The N1 isopropyl substituent on the target compound creates a computed lipophilicity profile that is intermediate between the N1-ethyl analog (CAS 2167981-87-3, MW 221.30) and the N1-tert-butyl analog (CAS 2241142-41-4, PubChem CID 137832709, XLogP3-AA = 0.8) [1]. While XLogP3-AA for the target compound is not independently reported, interpolation from the known tert-butyl value places the isopropyl analog in the approximate range of 0.3–0.6, substantially lower than the tert-butyl variant but higher than the ethyl congener (predicted XLogP3-AA ≈ 0.0–0.2). This moderate lipophilicity may balance target binding with solubility, a recognized parameter in kinase inhibitor design where excessive lipophilicity is linked to promiscuity and metabolic instability [2].

Lipophilicity optimization Structure-activity relationships Lead optimization

Spirocyclic Core Confers Conformational Rigidity Distinguishing the Compound from Non-Spirocyclic Pyrazoles

The 7-oxa-2-azaspiro[3.5]nonane core enforces a fixed three-dimensional arrangement of the pyrazole vector relative to non-spirocyclic pyrazole derivatives. In published kinase inhibitor programs, azaspirocyclic 1H-3,4,5-trisubstituted pyrazoles achieved >2000-fold selectivity for G2019S-LRRK2 over wild-type LRRK2, a selectivity window attributed to the spirocyclic scaffold's ability to exploit a unique conformational pocket in the mutant kinase [1]. While the target compound itself has not been profiled in this assay, the shared spirocyclic architecture with the disclosed selective inhibitors supports class-level inference of conformational restriction as a differentiator from simple pyrazole fragments lacking the spirocyclic constraint.

Conformational restriction Scaffold hopping Selectivity engineering

The 7-Oxa-2-azaspiro[3.5]nonane Scaffold Is a Recognized Privileged Structure in Kinase Inhibitor and CNS Drug Discovery

The 7-oxa-2-azaspiro[3.5]nonane core has been employed as a key intermediate in the synthesis of MPS1 kinase inhibitors with cellular IC50 values as low as 37 nM against MPS1 autophosphorylation in HCT116 cells [1]. Additionally, 7-azaspiro[3.5]nonane derivatives have been developed as potent FAAH inhibitors, with spirocyclic urea covalent inhibitors demonstrating nanomolar potency [2]. The target compound, featuring this scaffold coupled with an isopropyl pyrazole substituent, is positioned at the intersection of two validated medicinal chemistry vectors: the spirocyclic amine for conformational constraint and the substituted pyrazole for target engagement. In contrast, simpler amine building blocks (e.g., piperidine, morpholine) lack the three-dimensional complexity necessary for accessing novel intellectual property space in patent applications [3].

Privileged scaffold Kinase inhibitor design CNS drug discovery

Best-Fit Research and Industrial Application Scenarios for 3-(1-Propan-2-ylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane Dihydrochloride


Kinase Inhibitor Hit-to-Lead Programs Requiring Conformational Restriction

The spirocyclic 7-oxa-2-azaspiro[3.5]nonane core provides conformational rigidity that can be leveraged in structure-based drug design for kinases such as LRRK2 and MPS1, where spirocyclic pyrazoles have demonstrated >2000-fold selectivity and nanomolar cellular potency [1]. The isopropyl pyrazole substituent offers a starting point for optimizing hydrophobic pocket occupancy and selectivity relative to methyl, ethyl, or tert-butyl variants [2].

Aqueous-Compatible Fragment-Based Screening Libraries

The dihydrochloride salt form, predicted to confer high aqueous solubility relative to the free base analog (CAS 2125445-73-8), makes this compound suitable for direct inclusion in aqueous fragment screening libraries without DMSO co-solvent [1]. This reduces solvent-related artifacts in biophysical assays such as surface plasmon resonance (SPR) or ligand-observed NMR [2].

CNS Drug Discovery Leveraging Spirocyclic Topology

Spirocyclic scaffolds are over-represented in CNS drug candidates due to their three-dimensional shape, which can enhance blood-brain barrier penetration and target selectivity [1]. The moderate computed lipophilicity range (predicted XLogP3-AA ≈ 0.3–0.6) for the isopropyl analog falls within the optimal CNS drug space (XLogP 0–3), whereas the tert-butyl analog (XLogP3-AA = 0.8) approaches the upper boundary [2]. This compound can serve as a building block for CNS-targeted kinase or GPCR modulator libraries.

Quote Request

Request a Quote for 3-(1-Propan-2-ylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.